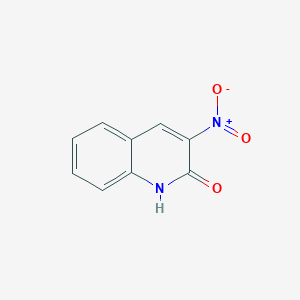

3-Nitroquinolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVAAWXYMDEDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433745 | |

| Record name | 2(1H)-Quinolinone, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103029-75-0 | |

| Record name | 2(1H)-Quinolinone, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Nitroquinolin-2-ol

Abstract

The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities. The introduction of a nitro group adds a layer of complexity and potential, often serving as a bioreductive warhead. This technical guide addresses the compound 3-Nitroquinolin-2-ol, for which direct mechanistic data is not extensively available in current literature. In the absence of direct evidence, this document synthesizes established principles from related chemical classes to construct a robust, testable hypothesis regarding its mechanism of action. We will deconstruct the molecule into its two key pharmacophoric components—the quinolin-2-one core and the nitroaromatic moiety—to explore potential cellular targets and biochemical pathways. This guide provides researchers and drug development professionals with a foundational framework, including detailed experimental protocols and logical workflows, to systematically investigate and elucidate the precise biological role of this compound and its derivatives.

Introduction: Deconstructing this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological profiles.[1][2][3] The core structure, quinolin-2-one, is a "privileged scaffold" known to interact with a multitude of biological targets, leading to antibacterial, antifungal, and anticancer activities.[1][4] The addition of a nitro (-NO₂) group at the 3-position is significant; nitroaromatic compounds are renowned for their requirement of reductive bioactivation to exert their effects, a process central to the mechanism of many antimicrobial and anticancer agents.[5][6]

Given the scarcity of direct research on this compound, this guide proposes a dual-action hypothesis:

-

Action via the Quinolin-2-one Scaffold: The core structure may target essential bacterial enzymes, such as DNA gyrase/topoisomerase IV or dihydrofolate reductase (DHFR), consistent with the known mechanisms of other quinoline derivatives.[1][7]

-

Action via the Nitro Group: The nitro moiety likely acts as a prodrug, undergoing intracellular reduction to form reactive nitrogen species (RNS) that induce cellular damage through oxidative stress, particularly under hypoxic conditions found in bacterial biofilms or solid tumors.[6][8]

This document will explore these hypothesized mechanisms in detail, providing the scientific rationale and experimental methodologies required for their validation.

The Quinolin-2-one Scaffold: A Versatile Inhibitor

The quinoline ring system is the foundation of many successful antibacterial agents. Its planar structure allows it to intercalate into DNA or bind to the active sites of critical enzymes.

Hypothetical Target 1: DNA Gyrase and Topoisomerase IV

The primary mechanism for the widely successful quinolone class of antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[7] It is plausible that the quinolin-2-one core of this compound could engage in similar interactions.

Hypothetical Target 2: Dihydrofolate Reductase (DHFR)

Several studies have identified quinoline-2-one derivatives as inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a vital enzyme in the folic acid pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[9] Inhibition of DHFR starves the cell of these building blocks, halting DNA synthesis and leading to a bacteriostatic or bactericidal effect.

Illustrative Data: Bioactivity of Related Quinolin-2-one Compounds

While specific data for this compound is unavailable, the following table presents Minimum Inhibitory Concentration (MIC) data for related quinolin-2-one derivatives against multidrug-resistant bacteria, demonstrating the potential potency of this scaffold.[1]

| Compound ID | MRSA (MIC µg/mL) | VRE (MIC µg/mL) | MRSE (MIC µg/mL) | Target Pathway |

| Derivative 6c | 0.75 | 0.75 | 2.50 | DHFR Inhibition |

| Derivative 6l | 1.25 | 2.50 | 5.00 | DHFR Inhibition |

| Derivative 6o | 1.25 | 2.50 | 5.00 | DHFR Inhibition |

| Daptomycin | 1.25 | 2.50 | 1.25 | Cell Membrane |

| Data sourced from a study on quinoline-2-one Schiff-base hybrids.[1] |

The Nitro Group: A Bioreductive Prodrug Moiety

The presence of a nitroaromatic group strongly suggests a mechanism involving reductive activation.[5] This process is particularly effective in the low-oxygen (hypoxic) environments characteristic of many bacterial infections and solid tumors, offering a potential mechanism for selective toxicity.

The Bioreductive Activation Cascade

Bacterial cells, particularly anaerobes and facultative anaerobes, possess nitroreductase enzymes (NTRs) that are highly efficient at reducing nitro groups.[6][10] This process occurs in a stepwise manner, involving a series of single- or two-electron transfers to generate highly reactive intermediates.[10][11]

-

Nitro Radical Anion: A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals (O₂⁻), contributing to oxidative stress.[6]

-

Nitroso and Hydroxylamine Species: Further reduction yields nitroso and hydroxylamine derivatives. These species are potent electrophiles capable of covalently modifying and damaging cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.[10]

Proposed Experimental Validation Workflow

To systematically test the hypothesized dual-action mechanism of this compound, a multi-stage experimental approach is required. This workflow begins with broad activity screening and progresses to specific, mechanism-focused assays.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments proposed in the validation workflow.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[12][13][14][15]

-

Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid. This topological change increases the plasmid's electrophoretic mobility in an agarose gel. An inhibitor will prevent this change, leaving the plasmid in its relaxed state.

-

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli).

-

Relaxed pBR322 plasmid DNA (substrate).

-

5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

-

Test Compound (this compound) and Positive Control (e.g., Ciprofloxacin).

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[14]

-

Agarose, TAE buffer, Ethidium Bromide.

-

-

Methodology:

-

On ice, prepare reaction mixtures in microfuge tubes. For a 30 µL reaction, combine: 6 µL 5X Assay Buffer, 0.5 µg relaxed pBR322, test compound at various concentrations (or DMSO as vehicle control), and nuclease-free water to 27 µL.

-

Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme. Mix gently.

-

Incubate the reactions for 30-60 minutes at 37°C.

-

Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.

-

Load 20 µL of each reaction onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis at ~90V for 90 minutes.

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-drug control.

-

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay that measures the decrease in NADPH absorbance as it is oxidized during the DHFR-catalyzed reaction.[9][16][17][18][19]

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

-

Materials:

-

Purified DHFR enzyme.

-

Dihydrofolic acid (DHF) substrate.

-

NADPH.

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Test Compound and Positive Control (e.g., Methotrexate).

-

96-well UV-transparent microplate and a plate reader.

-

-

Methodology:

-

Prepare serial dilutions of the test compound and controls in a 96-well plate.

-

Add DHFR enzyme solution to each well (except for the blank) and pre-incubate with the compound for 10-15 minutes at room temperature.[18]

-

Add the NADPH solution to all wells.

-

Initiate the reaction by adding the DHF substrate solution to all wells.

-

Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve for each well.

-

Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

-

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable fluorescent probe to quantify the generation of ROS within bacterial cells following treatment with the test compound.[20][21][22][23][24]

-

Principle: A non-fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) passively diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

-

Materials:

-

Bacterial culture (e.g., E. coli or S. aureus).

-

H₂DCFDA probe.

-

Phosphate-buffered saline (PBS).

-

Test Compound and Positive Control (e.g., Menadione or H₂O₂).

-

96-well black, clear-bottom microplate and a fluorescence plate reader (Ex/Em = ~495/529 nm).

-

-

Methodology:

-

Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

-

Load the cells with H₂DCFDA (final concentration 5-10 µM) and incubate in the dark for 30 minutes at 37°C.

-

Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS to remove excess probe.

-

Aliquot 100 µL of the cell suspension into the wells of the 96-well plate.

-

Add the test compound at various concentrations. Include untreated controls and a positive control.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence relative to the untreated control indicates ROS production.

-

Conclusion and Future Directions

The dual-action hypothesis presented in this guide provides a scientifically grounded starting point for investigating the mechanism of action of this compound. Based on its constituent pharmacophores, the compound has the potential to function as both a direct enzyme inhibitor via its quinolin-2-one core and as a bioreductive prodrug through its nitro group. The proposed experimental workflow is designed to systematically dissect these possibilities, moving from broad phenotypic screening to specific molecular target validation. Successful elucidation of its mechanism will not only define the therapeutic potential of this compound but will also inform the rational design of next-generation derivatives with enhanced potency and selectivity.

References

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Choi, J., et al. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. Current Protocols in Microbiology. Available at: [Link]

-

ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

-

Rice, S. A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

-

Holm, J. R., et al. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]

-

Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. Available at: [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

-

Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available at: [Link]

-

Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Available at: [Link]

-

ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Available at: [Link]

-

Foote, P. K., et al. (2019). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology. Available at: [Link]

-

Pan, X. S., & Fisher, L. M. (1998). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine. Available at: [Link]

-

Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells... Available at: [Link]

-

Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. Available at: [Link]

-

Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

-

Ray, S., et al. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

ResearchGate. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains | Request PDF. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

-

ResearchGate. (n.d.). Reaction scheme for the bioreduction of nitrocompounds using Lens culinaris. Available at: [Link]

-

Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]

-

Šimkus, R., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]

-

Valenti, S., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research. Available at: [Link]

Sources

- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. topogen.com [topogen.com]

- 15. journals.asm.org [journals.asm.org]

- 16. scispace.com [scispace.com]

- 17. content.abcam.com [content.abcam.com]

- 18. assaygenie.com [assaygenie.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. rsc.org [rsc.org]

An Investigator's Technical Guide to the Biological Activity of 3-Nitroquinolin-2-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potent anticancer properties.[1][3][4] The introduction of a nitro group, a strong electron-withdrawing moiety, is a common strategy to enhance or modulate biological effects. This guide focuses on a specific, under-investigated derivative, 3-Nitroquinolin-2-ol (also known as 3-Nitro-2(1H)-quinolone), and provides a technical framework for its synthesis, characterization, and biological evaluation. Drawing from extensive research on related 3-nitroquinoline compounds that show promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), we present a hypothesis-driven approach to elucidating the potential of this compound as a novel anticancer agent.[5] This document serves as a practical manual, offering detailed experimental protocols and data interpretation frameworks for researchers aiming to explore this promising chemical space.

Introduction: The Quinoline Scaffold and the Role of the Nitro Group

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and anticancer effects.[1][4] In oncology, quinoline-based compounds function through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[3][4]

The nitro group (NO₂) is a powerful pharmacophore and toxicophore whose inclusion can dramatically alter a molecule's biological profile.[6] It is known to participate in redox reactions within cells, which can lead to cytotoxic effects against both microbial and cancer cells.[6] Specifically, the incorporation of a nitro group at the 3-position of the quinoline core has been identified as a promising strategy for developing novel antiproliferative agents. A key study demonstrated that a series of 3-nitroquinoline derivatives exhibited potent inhibitory activity against cancer cell lines known to overexpress EGFR, suggesting this pathway as a primary target.[5]

Given this precedent, this compound emerges as a compelling candidate for investigation. This guide provides the scientific rationale and detailed methodologies to systematically evaluate its potential as an EGFR-targeted anticancer agent.

Synthesis of this compound

The synthesis of this compound can be achieved via the condensation of a corresponding 2-amino-benzaldehyde with ethyl 2-nitroacetate. This single-step reaction, refluxed in acetic acid, provides a direct and efficient route to the target compound.[7]

Reaction Scheme: (2-amino-benzaldehyde) + (ethyl 2-nitroacetate) --[Acetic Acid, Reflux]--> This compound

Causality: This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. The acetic acid acts as both the solvent and a catalyst for the condensation and subsequent cyclization, leading to the formation of the stable quinolinone ring. The product can often be isolated by simple filtration after cooling the reaction mixture, minimizing the need for complex purification.[7]

Proposed Biological Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8] Its dysregulation through overexpression or mutation is a well-established driver in numerous cancers, including those of the lung, breast, and colon, making it a validated therapeutic target.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways, which ultimately promote cancer cell proliferation and survival.[4][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain are a major class of EGFR-targeted drugs.

Based on the potent activity of related 3-nitroquinolines against EGFR-overexpressing cell lines like A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer), it is hypothesized that this compound acts as an inhibitor of the EGFR signaling pathway.[5] The following sections detail the experimental workflows required to test this hypothesis.

Experimental Protocols & Methodologies

The following protocols are designed as a self-validating system to investigate the biological activity of this compound, from initial target engagement to cellular effects.

General Investigational Workflow

The logical flow for characterizing a novel kinase inhibitor involves progressing from a direct biochemical assay to cell-based assays that measure both cytotoxicity and on-target pathway modulation.

Caption: Workflow for evaluation of this compound.

Protocol: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to enzymatic inhibition.

Principle: The luminescent signal generated is directly proportional to the amount of ADP present, and therefore to kinase activity.[9][10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) to create a dose-response curve. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

-

-

Assay Plate Setup (384-well white plate):

-

Add 1 µL of serially diluted this compound, a known EGFR inhibitor (e.g., Erlotinib) as a positive control, or vehicle (DMSO) to appropriate wells.

-

Add 2 µL of diluted EGFR enzyme to all wells except the "no enzyme" blank.

-

Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km for EGFR for competitive inhibitor screening.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Subtract the "no enzyme" blank from all readings. Calculate percent inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]

-

Protocol: Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This assay measures cytotoxicity based on the ability of the SRB dye to bind stoichiometrically to cellular proteins.[12]

Principle: The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells.[5][12][13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells (e.g., A431, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with 200 µL of medium containing the diluted compound or vehicle control.

-

Incubate for 72 hours.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well without removing the supernatant.

-

Incubate the plate for 1 hour at 4°C.

-

Wash the plate 3-5 times with slow-running tap water and allow it to air-dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[5]

-

Allow the plate to air-dry completely.

-

-

Data Acquisition:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes.

-

Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][14]

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

-

Protocol: Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the direct visualization of the compound's effect on the phosphorylation state of EGFR within the cell.

Principle: Antibodies specific to the phosphorylated form of EGFR (p-EGFR) are used to detect the active state of the receptor. A reduction in the p-EGFR signal upon treatment indicates target engagement and inhibition.[2][6]

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound (centered around the GI50 value) for 2-4 hours.

-

Stimulate the cells with 100 ng/mL of EGF for the final 15 minutes of incubation to induce EGFR phosphorylation.

-

Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

-

Lyse the cells in 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C) and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background.[2]

-

Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068 or Tyr1173) overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add an ECL chemiluminescent substrate to the membrane.

-

-

Signal Detection and Re-probing:

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total EGFR. A loading control like β-actin should also be used to ensure equal protein loading.[2]

-

Quantify band intensities using densitometry software.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Endpoint | Cell Line / Target | Result (µM) |

|---|---|---|---|

| Biochemical | IC50 | Recombinant EGFR | [Insert Value] |

| Cellular | GI50 | A431 | [Insert Value] |

| Cellular | GI50 | MDA-MB-468 | [Insert Value] |

| Cellular | GI50 | Normal Fibroblasts | [Insert Value] |

Interpretation: A potent compound will exhibit a low micromolar or nanomolar IC50 value. A strong correlation between the biochemical IC50 and the cellular GI50 in EGFR-dependent cell lines suggests on-target activity. A significantly higher GI50 value in normal, non-cancerous cells would indicate a favorable therapeutic window.

Table 2: Densitometry Analysis of EGFR Phosphorylation

| Treatment | Concentration (µM) | p-EGFR / Total EGFR Ratio | % Inhibition vs. Stimulated Control |

|---|---|---|---|

| Vehicle (Unstimulated) | 0 | 0.05 | - |

| Vehicle (EGF Stimulated) | 0 | 1.00 | 0% |

| This compound | 0.1 x GI50 | [Insert Value] | [Calculate] |

| This compound | 1 x GI50 | [Insert Value] | [Calculate] |

| this compound | 10 x GI50 | [Insert Value] | [Calculate] |

Interpretation: A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms that this compound inhibits the EGFR signaling pathway within the cellular context.

Visualizing the Mechanism: The EGFR Signaling Pathway

Understanding the target pathway is crucial for interpreting experimental results. The diagram below illustrates the key components of the EGFR signaling cascade and the putative point of inhibition.

Caption: EGFR signaling pathway and hypothesized inhibition.

Future Directions and Therapeutic Potential

Should this compound demonstrate potent and selective activity in the described assays, several avenues for further research would be warranted. These include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and drug-like properties.

-

Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

-

In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models of human cancer.

-

Pharmacokinetic and ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.

The systematic approach outlined in this guide provides a robust foundation for characterizing the biological activity of this compound. By leveraging the established importance of the quinoline scaffold and the targeted hypothesis of EGFR inhibition, researchers can efficiently determine the therapeutic potential of this novel compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Vertex AI Search.

- Khan, I., et al. (2023).

- Kumar, S., et al. Comprehensive review on current developments of quinoline-based anticancer agents. [Source Not Available].

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- Anonymous. (2011). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.

- Ito, K., et al. (2017).

- ClinPGx.

- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.

- R-Biopharm. Epidermal Growth Factor Receptor (EGFR) Signaling. R-Biopharm.

- Invitrogen. Methods EGFR Biochemical Assays. Invitrogen.

- BenchChem.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- BenchChem. Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. BenchChem.

- Promega Corporation. EGFR Kinase Assay.

- ZELLX. Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay. ZELLX.

- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.

- G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.

- Molnár, M., et al. (2018). 3-Nitro-2(1H)-quinolone derivatives as 2π components in 1,3-dipolar cycloadditions of azomethine ylides: A new synthesis of pyrrolo[3,4-c]quinolines.

- Abcam.

- Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports.

Sources

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. rsc.org [rsc.org]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. zellx.de [zellx.de]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Nitroquinolin-2-ol Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 3-nitroquinolin-2-ol and its derivatives are emerging as a compelling chemotype with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning potential of these compounds for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and antiallergic activities, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols. This document aims to serve as a foundational resource to catalyze further investigation and exploitation of this compound derivatives in modern drug discovery.

Introduction: The Quinoline Core and the Significance of the 3-Nitro-2-ol Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities.[1] The introduction of a nitro group at the 3-position and a hydroxyl group at the 2-position of the quinoline ring system gives rise to this compound, a scaffold with unique electronic and steric properties that underpin its diverse pharmacological potential.

A crucial aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 3-nitro-2(1H)-quinolinone. This keto-enol tautomerism is a key determinant of the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[2] In most environments, the keto (lactam) form is thermodynamically favored due to the stability of the cyclic amide.[2] This guide will primarily refer to the more stable 3-nitro-2(1H)-quinolinone form when discussing synthesis and biological applications.

Synthesis of the 3-Nitro-2(1H)-quinolinone Scaffold

The synthesis of the 3-nitro-2(1H)-quinolinone core can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted 2-aminobenzaldehyde with an active methylene compound, such as ethyl nitroacetate.

General Synthetic Protocol: Condensation of 2-Aminobenzaldehydes with Ethyl Nitroacetate

This protocol outlines a general procedure for the synthesis of 3-nitro-2(1H)-quinolinone derivatives.[3]

Step 1: Preparation of the Reagents

-

2-Aminobenzaldehyde derivative: The starting aromatic amine can be substituted with various functional groups to explore structure-activity relationships.

-

Ethyl nitroacetate: This serves as the source of the C2 and C3 atoms of the quinolinone ring, along with the nitro group.

-

Solvent: Glacial acetic acid is a commonly used solvent for this reaction.

Step 2: Reaction Procedure

-

Dissolve the 2-aminobenzaldehyde derivative (1 equivalent) in glacial acetic acid.

-

Add ethyl nitroacetate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for a specified time (typically 2-16 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, a 3-nitro-2(1H)-quinolone derivative, will often precipitate out of the solution.

-

Collect the solid product by filtration.

-

The crude product can be used directly in the next step or purified by recrystallization.[3]

Caption: Synthetic workflow for 3-nitro-2(1H)-quinolone derivatives.

Potential Therapeutic Applications

The unique structural features of this compound derivatives have led to the exploration of their potential in various therapeutic areas. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the quinoline ring, often enhancing biological activity.

Anticancer Activity

A growing body of evidence suggests that 3-nitroquinoline derivatives are promising anticancer agents.[4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is a hallmark of several cancers, making it a critical therapeutic target.[4] 3-Nitroquinoline derivatives have been shown to effectively inhibit EGFR kinase activity, leading to the suppression of downstream signaling pathways that promote tumor growth.[4]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Table 1: Anticancer Activity of Representative 3-Nitroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A431 (Epidermoid Carcinoma) | 0.85 | [4] |

| Derivative B | MDA-MB-468 (Breast Cancer) | 1.2 | [4] |

| Derivative C | MCF-7 (Breast Cancer) | 5.6 | [5] |

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, and this compound derivatives are no exception. They exhibit activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Cellular Processes

The antimicrobial action of nitro compounds often involves their reduction within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These reactive species can damage cellular macromolecules, including DNA, and inhibit essential enzymes, leading to cell death. While the precise mechanisms for all this compound derivatives are not fully elucidated, this general pathway is a likely contributor to their antimicrobial effects.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Table 2: Antimicrobial Activity of a Representative this compound Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitroxoline | Escherichia coli | 16 | [8] |

| Nitroxoline | Staphylococcus aureus | 8 | [9] |

Anti-inflammatory and Antiallergic Potential

Preliminary studies have indicated that certain quinolinone derivatives possess anti-inflammatory and antiallergic properties.[8][10]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[12] Their antiallergic activity has been demonstrated in models of passive cutaneous anaphylaxis, suggesting an ability to stabilize mast cells and inhibit the release of histamine and other allergic mediators.[8]

Caption: Putative mechanisms of anti-inflammatory and antiallergic action.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective compounds.

-

Substitution on the Benzenoid Ring: The nature and position of substituents on the carbocyclic ring of the quinoline nucleus significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

-

Modifications at the N1-position: Alkylation or arylation at the N1-position of the quinolinone ring can alter the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic properties and target engagement.

-

Derivatization of the Nitro Group: While the nitro group is often essential for activity, its reduction to an amino group or its replacement with other electron-withdrawing groups can lead to derivatives with altered pharmacological profiles and potentially reduced toxicity.

Future Directions and Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their potential in inflammatory and allergic conditions, warrants further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising derivatives in animal models to assess their therapeutic potential and establish their safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 3-Nitroquinolin-2-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Within this broad class, 3-nitroquinolin-2-ol and its analogs have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities, most notably as anticancer agents.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these compounds. We will dissect the key pharmacophoric elements of the this compound core, exploring the intricate interplay between the quinoline ring, the 2-hydroxyl group, the critical 3-nitro functionality, and various substitutions on the carbocyclic ring. By synthesizing data from multiple studies, this guide aims to elucidate the causal relationships between molecular architecture and biological outcomes, offering field-proven insights for the rational design of next-generation therapeutic agents.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Its derivatives have been successfully developed into drugs for a range of diseases, including cancer, malaria, and microbial infections.[1][3] The this compound framework, a specific subset of this family, has garnered significant attention for its potent antiproliferative effects against various cancer cell lines.[4] Studies have identified these compounds as promising templates for the development of novel anticancer agents, with some analogs exhibiting inhibitory activities in the nanomolar range.[4] Understanding the precise structural requirements for this activity is paramount for optimizing potency, selectivity, and overall drug-like properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is a composite of contributions from each part of the molecule. A systematic evaluation of substitutions at different positions has revealed critical insights into their mechanism of action.

The Essential Role of the 3-Nitro Group

The nitro group at the 3-position is a defining feature and is generally considered essential for the potent biological activity of this compound class.[4]

-

Electronic Effects: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the entire quinoline system. This electronic modulation is crucial for target engagement.[5]

-

Acidity and Ionization: The 3-nitro group increases the acidity of the neighboring 2-hydroxyl group, allowing the molecule to exist as an anion at physiological pH.[6] This deprotonated form is often critical for high-affinity binding to biological targets, such as the glycine site of NMDA receptors in certain analogs.[6]

-

Redox Activity: Nitroaromatic compounds can undergo bioreduction to form reactive nitroso and superoxide species.[5] These reactive intermediates can covalently modify DNA or other cellular macromolecules, leading to cytotoxicity, a mechanism that contributes to the antimicrobial and potentially the anticancer effects of some nitro compounds.[5][7]

The 2-Hydroxyl Group: Tautomerism and Target Interaction

The 2-hydroxyl group (or its tautomeric form, 2(1H)-quinolone) is another key player in the SAR of these molecules.

-

Hydrogen Bonding: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of target proteins, such as kinases.[8]

-

Chelation: In conjunction with other nearby functional groups, the 2-hydroxyl can participate in the chelation of essential metal ions, a mechanism known to be important for the activity of other hydroxyquinolines like nitroxoline.[9] This can disrupt the function of metalloenzymes critical for cancer cell survival.

Substitutions on the Carbocyclic Ring (Positions 5, 6, 7, 8)

Modifications to the benzene portion of the quinoline ring have been shown to fine-tune the potency and selectivity of these analogs.

-

General Trends: Studies on related quinolinones have demonstrated that substitutions at positions 5, 6, and 7 generally lead to an increase in potency.[10]

-

Steric Hindrance: Conversely, substitution at the 8-position often results in a significant decrease in activity, likely due to steric hindrance that prevents optimal binding to the target.[10]

-

Halogenation: The introduction of halogens (e.g., chlorine) at positions 5, 6, and 7 can enhance activity. For instance, a 5,6,7-trichloro substituted analog was found to be a highly potent antagonist at the NMDA receptor glycine site.[10] Halogens can increase lipophilicity, potentially improving membrane permeability, and can also form specific halogen bonds with the target protein.

The key SAR takeaways for the this compound scaffold are summarized in the diagram below.

Caption: Key SAR points for the this compound scaffold.

Biological Targets and Mechanisms of Action

While the precise mechanism is not fully elucidated for all analogs, several biological targets have been identified.

-

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[2][4] Analogs of 3-nitroquinoline have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[4] The compounds are thought to bind to the ATP-binding site of the kinase domain, preventing downstream signaling required for cell proliferation and survival.

-

NMDA Receptor Antagonism: Certain derivatives, specifically 4-hydroxy-3-nitroquinolin-2(1H)-ones, act as potent and selective antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10] This activity is relevant for neurological disorders but also has implications for cancer, as NMDA receptors are known to be involved in tumor growth and metastasis.

-

Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of potent this compound analogs is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase.[11][12]

Below is a generalized diagram illustrating a potential signaling pathway inhibited by these compounds.

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

Experimental Protocols for SAR Elucidation

A robust SAR study requires systematic synthesis and biological evaluation.

General Synthetic Protocol: Nitration of 2,4-Quinolinediols

A common method for synthesizing a library of these analogs involves the nitration of substituted 2,4-quinolinediols.[10]

-

Starting Material Synthesis: Prepare the desired substituted 2,4-quinolinediol via established synthetic routes (e.g., Conrad-Limpach synthesis).

-

Nitration Reaction: Dissolve the 2,4-quinolinediol in a suitable solvent, such as acetic acid or sulfuric acid.

-

Addition of Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., fuming nitric acid).

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the final this compound analog.

In Vitro Biological Assay: EGFR Kinase Inhibition Assay

To quantify the potency of synthesized analogs against a specific kinase target like EGFR, a biochemical assay is employed.

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

-

Compound Dilution: Create a serial dilution of the test compounds (analogs) in DMSO, starting from a high concentration.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, EGFR kinase, and the peptide substrate to each well.

-

Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

The general workflow for discovering and evaluating these analogs is depicted below.

Caption: Iterative workflow for SAR-guided drug discovery.

Data Summary: Representative SAR Data

The following table summarizes hypothetical but representative SAR data for this compound analogs, illustrating the principles discussed.

| Compound | Substitution (R) | Target | IC50 (nM) | Notes |

| 1 | H (unsubstituted) | EGFR | 1250 | Parent scaffold shows moderate activity. |

| 2 | 6-Cl | EGFR | 350 | Single chloro group enhances potency. |

| 3 | 7-Cl | EGFR | 410 | Similar enhancement to 6-Cl substitution. |

| 4 | 8-Cl | EGFR | >10000 | Substitution at C8 is detrimental.[10] |

| 5 | 6,7-diCl | EGFR | 85 | Di-substitution provides a significant boost in potency. |

| 6 | 6-OCH3 | EGFR | 980 | Methoxy group is less favorable than chloro at C6. |

| 7 | 7-CF3 | EGFR | 150 | Strong electron-withdrawing group at C7 is favorable. |

Challenges and Future Directions

Despite their promise, the this compound scaffold is not without challenges.

-

Toxicity Concerns: The presence of a nitroaromatic group can be a liability, as its reduction can lead to toxic metabolites. Future work should focus on creating analogs that retain activity while minimizing this potential for bioactivation.

-

Solubility: Like many heterocyclic compounds, these analogs can suffer from poor aqueous solubility, complicating formulation and bioavailability. Prodrug strategies or the incorporation of solubilizing groups could address this issue.

-

Selectivity: While potent, many initial hits may lack selectivity, inhibiting multiple kinases. Future design efforts should focus on modifications that enhance binding to the desired target over off-targets to minimize side effects.

Conclusion

The this compound scaffold represents a highly promising and versatile template for the development of novel therapeutic agents, particularly in oncology. A deep understanding of its structure-activity relationship is crucial for advancing these compounds from laboratory curiosities to clinical candidates. The key takeaways are the indispensability of the 3-nitro group, the importance of the 2-hydroxyl for target interaction, and the significant modulatory role of substitutions on the carbocyclic ring, where positions 5, 6, and 7 are prime locations for optimization and position 8 is to be avoided. By applying these principles in a rational, iterative design process, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Elucidation of 3-Nitroquinolin-2-ol

This document provides an in-depth technical guide on the multi-faceted spectroscopic analysis of 3-Nitroquinolin-2-ol (CAS: 103029-75-0), a key heterocyclic compound.[1][2] This guide is tailored for researchers, chemists, and drug development professionals who require a robust framework for structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the scientific rationale behind the analytical techniques, ensuring a comprehensive understanding of the molecule's structural and electronic properties.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The introduction of a nitro group and a hydroxyl/oxo group, as in this compound, significantly modulates its chemical properties, making precise structural confirmation paramount. This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (3-nitro-2(1H)-quinolinone), a phenomenon that is readily explored through spectroscopic methods.[5]

Molecular Structure and Identification

Figure 1: Chemical structure of 3-Nitro-2(1H)-quinolinone, the predominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the position of substituents.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals primarily in the aromatic region. The strong electron-withdrawing effects of the nitro group (-NO₂) and the carbonyl group (-C=O) will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Nitro-2(1H)-quinolinone (Solvent: DMSO-d₆, Spectrometer: 500 MHz)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.5 - 8.7 | Singlet (s) | N/A | Highly deshielded by adjacent nitro and carbonyl groups. |

| H5 | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 8.5 | Peri-deshielding effect from the C4a-C8a bond. |

| H6 | ~7.3 - 7.5 | Triplet (t) | ~7.5 - 8.0 | Standard aromatic proton, coupled to H5 and H7. |

| H7 | ~7.6 - 7.8 | Triplet (t) | ~7.5 - 8.0 | Standard aromatic proton, coupled to H6 and H8. |

| H8 | ~7.5 - 7.7 | Doublet (d) | ~7.5 - 8.0 | Influenced by the lone pair of the ring nitrogen. |

| N1-H | ~11.0 - 12.5 | Broad Singlet (br s) | N/A | Acidic amide proton, signal is often broad and exchangeable. |

Note: These are predicted values based on data from analogous quinoline and nitro-aromatic compounds. Actual values may vary.[5][6]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquisition: Tune and shim the instrument to ensure a homogeneous magnetic field. Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the signals to determine proton ratios and analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon framework, including quaternary carbons that are invisible in ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Nitro-2(1H)-quinolinone (Solvent: DMSO-d₆, Spectrometer: 125 MHz)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 - 165 | Carbonyl carbon, significantly downfield. |

| C3 | ~145 - 150 | Attached to the nitro group, highly deshielded. |

| C4 | ~130 - 135 | Aromatic CH, adjacent to the nitro group. |

| C4a | ~138 - 142 | Quaternary bridgehead carbon. |

| C5 | ~128 - 132 | Aromatic CH. |

| C6 | ~122 - 125 | Aromatic CH. |

| C7 | ~129 - 133 | Aromatic CH. |

| C8 | ~115 - 120 | Aromatic CH, shielded by the adjacent nitrogen. |

| C8a | ~140 - 145 | Quaternary bridgehead carbon adjacent to nitrogen. |

Note: Predicted values are based on general data for quinolinone and nitro-substituted aromatic systems.[7][8][9]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Acquisition: Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is typically required.

-

Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the carbonyl carbon, quaternary carbons, and protonated carbons to confirm the complete carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of molecular bonds.

The key structural features of 3-Nitro-2(1H)-quinolinone are the amide group (N-H and C=O), the nitro group (N-O), and the aromatic system (C=C, C-H).

Table 3: Characteristic IR Absorption Bands for 3-Nitro-2(1H)-quinolinone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| C=C / C=N | Stretch | 1580 - 1620 | Medium-Strong |

| N-O (Nitro) | Asymmetric Stretch | 1520 - 1560 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1340 - 1380 | Strong |

Note: Values are based on standard IR correlation tables and data for similar compounds.[3][5][10]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's composition.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

-

Expected Molecular Ion (M⁺˙): m/z = 190

The fragmentation of nitroaromatic compounds is well-documented.[11][12] Key fragmentation pathways for 3-Nitro-2(1H)-quinolinone are expected to involve the loss of the nitro group and subsequent ring fragmentation.

Figure 2: Proposed EI-MS fragmentation pathway for 3-Nitro-2(1H)-quinolinone.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Rationale |

| 190 | [C₉H₆N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₉H₆NO₂]⁺ | Loss of a nitric oxide (·NO) radical. |

| 144 | [C₉H₆NO]⁺ | Loss of a nitro (·NO₂) radical. |

| 116 | [C₈H₆N]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment.[11] |

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others. The workflow ensures a logical and self-validating process for structural elucidation.

Figure 3: Workflow for the integrated spectroscopic analysis of a novel compound.

This integrated approach provides an unambiguous structural assignment. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional moieties (amide, nitro group), and detailed 1D and 2D NMR experiments establish the precise connectivity of all atoms in the molecular framework.

References

- 1. This compound | 103029-75-0 [sigmaaldrich.com]

- 2. This compound - CAS:103029-75-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Nitroaniline(99-09-2) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]

- 11. chempap.org [chempap.org]

- 12. Quinoline, 8-nitro- [webbook.nist.gov]

An In-Silico Efficacy and Safety Profiling Workflow for 3-Nitroquinolin-2-ol: A Technical Guide for Preclinical Drug Discovery

Abstract: This technical guide presents a comprehensive, in-silico workflow for the preclinical characterization of novel small molecules, using 3-Nitroquinolin-2-ol as a case study. The workflow is designed to provide a holistic view of a compound's potential by integrating assessments of efficacy, dynamics, and safety through a sequence of computational techniques. This guide details the methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By following this structured approach, researchers, scientists, and drug development professionals can efficiently generate robust, data-driven hypotheses for uncharacterized compounds, thereby accelerating the early stages of drug discovery.

Section 1: Introduction to this compound and the Role of In Silico Modeling

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles.[5]

This compound: A Compound of Interest

This compound is a derivative of the quinoline scaffold. While the broader class of quinolines is well-studied, the specific properties and biological targets of this particular compound are less characterized. This presents an ideal scenario for the application of in silico modeling techniques to explore its therapeutic potential and predict its behavior in a biological system.

The "Fail-Fast, Fail-Cheap" Paradigm: Integrating Computational Modeling in Early-Stage Drug Discovery

Modern drug discovery is a high-risk, high-cost endeavor.[6] In silico modeling offers a cost-effective and rapid means to evaluate drug candidates before committing to expensive and time-consuming experimental studies.[7] By predicting a compound's binding affinity, stability, and ADMET properties, computational methods enable a "fail-fast, fail-cheap" approach, allowing researchers to prioritize the most promising candidates and identify potential liabilities early in the discovery pipeline.[8]

Section 2: The Computational Workflow: A Triad of Efficacy, Dynamics, and Safety

The in silico evaluation of this compound is structured around three core pillars: efficacy, dynamics, and safety. This integrated workflow provides a comprehensive profile of the molecule's potential as a therapeutic agent.

Section 3: Target Identification and Preparation (The "Efficacy" Pillar)

Rationale for Target Selection: A Hypothesis-Driven Approach